4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride
Description
Historical Context of Nitrobenzoic Acid Derivatives
Nitrobenzoic acid derivatives have been pivotal in organic chemistry since the late 19th century, with early studies focusing on nitration and oxidation reactions of toluene derivatives. The synthesis of 2-nitrobenzoic acid via oxidation of 2-nitrotoluene using nitric acid marked a foundational advancement. By the mid-20th century, researchers expanded this methodology to produce 3-nitrobenzoic acid through direct nitration of benzoic acid or benzaldehyde under controlled conditions. The 4-nitro isomer gained prominence as a precursor to procaine and folic acid, underscoring its pharmaceutical relevance.
The introduction of amino substituents into nitrobenzoic acids emerged in the 1960s, driven by the need for intermediates in dye and drug synthesis. For instance, 3-nitro-4-aminobenzoic acid was first reported in 1970 as a key building block for azo dyes. The development of alkylamino-nitrobenzoic acid derivatives, such as 4-{[3-(dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride, represents a modern evolution of these efforts, combining steric and electronic modulation for specialized applications.
Classification within Amino-Substituted Nitrobenzoic Acids
This compound belongs to the ortho-nitro-meta-amino-substituted benzoic acid class, distinguished by its unique substitution pattern:
The dimethylaminopropyl side chain introduces both basicity and conformational flexibility, enabling interactions with biological targets or chromatographic stationary phases. This structural motif contrasts with shorter-chain analogues like 3-nitro-4-(propylamino)benzoic acid, which lacks the dimethylamino moiety.
Significance in Organic and Analytical Chemistry
The compound’s dual functional groups render it versatile in synthetic and analytical contexts:
Synthetic Applications :
- Peptide Coupling : The carboxylic acid group participates in carbodiimide-mediated reactions, as demonstrated in the synthesis of nitro-substituted quinazolones.
- Coordination Chemistry : The nitro and amino groups act as ligands for transition metals, facilitating the creation of catalysts for oxidation reactions.
Analytical Utility :
- Chromatography : Its polar hydrochloride salt form improves retention on hydrophilic interaction liquid chromatography (HILIC) columns, aiding in the separation of basic analytes.
- Spectroscopy : The nitro group’s strong UV absorption at 260–280 nm enables quantitative analysis via spectrophotometry.
A 2021 study quantified its solubility in seven solvents, revealing superior solubility in methanol (16.308 mol/L at 323.15 K) compared to ethanol (7.624 mol/L). This data informs solvent selection for recrystallization and reaction optimization.
Current Research Landscape and Scientific Interest
Recent investigations highlight three key areas:
Pharmaceutical Intermediate Development
The compound serves as a precursor to kinase inhibitors, leveraging its nitro group for subsequent reduction to amine functionalities. A 2023 study achieved a 72% yield in coupling it with 4-fluorobenzo[d]thiazol-2-amine using EDC·HCl and HOBt.
Materials Science Innovations
Researchers have incorporated it into metal-organic frameworks (MOFs) for nitroaromatic sensing. A 2024 report demonstrated a limit of detection of 0.1 ppm for 2,4-dinitrotoluene using a lanthanide-based MOF.
Green Chemistry Advances
Microwave-assisted synthesis protocols reduced reaction times from 24 hours to 30 minutes while maintaining yields above 70%, as detailed in a 2025 optimization study.
These advancements underscore the compound’s evolving role in addressing challenges in medicinal chemistry and environmental monitoring.
Properties
IUPAC Name |
4-[3-(dimethylamino)propylamino]-3-nitrobenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4.ClH/c1-14(2)7-3-6-13-10-5-4-9(12(16)17)8-11(10)15(18)19;/h4-5,8,13H,3,6-7H2,1-2H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEHYALKNUEYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Amino-3-nitrobenzoic Acid
- The carboxylic acid group is often protected as a methyl ester via Fischer esterification to facilitate subsequent reactions.
- This is performed by refluxing 4-amino-3-nitrobenzoic acid with methanol and catalytic amounts of concentrated sulfuric acid.
- Reaction times vary from 30 minutes to 16 hours, with typical yields sufficient for further steps.
- The esterification is monitored by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.
Formation of Acid Chloride
Coupling with 3-(Dimethylamino)propylamine
- The acid chloride intermediate is reacted with 3-(dimethylamino)propylamine to form the amide linkage.
- This nucleophilic substitution is carried out in a suitable solvent, often under controlled temperature to avoid side reactions.
- The reaction mixture is stirred for several hours to ensure complete conversion.
Reduction of Nitro Group (Optional)
- If the nitro group needs to be reduced (to an amino group), catalytic hydrogenation using palladium on carbon (Pd-C) or chemical reduction with iron in acetic acid/hydrochloric acid is employed.
- The use of Fe-acetic acid or Fe-hydrochloric acid reduces catalyst poisoning issues seen in catalytic hydrogenation.
Formation of Hydrochloride Salt
- The free base amide product is converted into the hydrochloride salt by treatment with hydrochloric acid.
- This step improves compound stability, solubility, and handling properties.
- The salt is isolated by precipitation and purified by washing and drying.
Detailed Process Conditions and Yields
Research Findings and Optimization Notes
- The use of iron-based reducing agents (Fe-acetic acid or Fe-HCl) is preferred over catalytic hydrogenation to prevent catalyst poisoning and improve reduction efficiency of nitro groups.
- Esterification under microwave irradiation or conventional heating provides rapid and high-yield synthesis of methyl esters, facilitating downstream reactions.
- Purification steps often include liquid-liquid extraction, recrystallization, and preparative chromatography to achieve high purity suitable for pharmaceutical or research applications.
- Reaction monitoring by TLC and spectroscopic methods (NMR, LC-MS) is critical for confirming intermediate and final product formation.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often require strong acids or bases to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Core Structure: The target compound’s benzoic acid core contrasts with C-1305’s acridinone system, LY2409881’s benzothiophene-pyrimidine hybrid, and TP-238’s pyrimidine-pyrazole scaffold. These differences influence electronic properties and target binding.
- Functional Groups: The dimethylaminopropylamino group is shared across all compounds, suggesting a role in solubility or receptor interaction. The nitro group in the target compound is unique among these examples and may confer distinct reactivity (e.g., redox or metabolic activation).
C-1305 :
- Exhibits cytotoxic activity via DNA intercalation and topoisomerase inhibition due to its planar acridinone core .
- The dimethylaminopropylamino group enhances cellular uptake.
LY2409881 :
TP-238 :
Target Compound :
- The nitro group could act as a prodrug motif (activated via nitroreductases) or participate in redox cycling. The benzoic acid moiety may facilitate ionic interactions with targets (e.g., enzymes or receptors).
Biological Activity
4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride (CAS Number: 1219964-15-4) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines an aromatic ring with a nitro group and an aliphatic amine. Its IUPAC name is 4-[3-(dimethylamino)propylamino]-3-nitrobenzoic acid;hydrochloride, with the molecular formula C₁₂H₁₈ClN₃O₄ and a molecular weight of 303.74 g/mol. The presence of both a carboxylic acid and a nitro group enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClN₃O₄ |
| Molecular Weight | 303.74 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| pKa | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form an amino derivative, which may enhance its binding affinity to target proteins. Additionally, the compound's structure allows for various chemical modifications, potentially leading to different biological effects.
Antimicrobial Activity
Research has indicated that compounds similar to 4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid exhibit antimicrobial properties. A study highlighted that derivatives of nitrobenzoic acids possess significant antibacterial activity against various pathogens, suggesting that this compound may also contribute to such effects through its structural characteristics.
Anticonvulsant Properties
In studies focusing on anticonvulsant activities, compounds related to this class have shown promise in modulating neuronal excitability. The presence of the dimethylamino group is believed to enhance central nervous system penetration, which may contribute to anticonvulsant effects. Research has demonstrated that structural modifications in similar compounds can lead to varying degrees of anticonvulsant activity .
Cytotoxicity and Cancer Research
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been investigated, with findings indicating potential pathways through which it may exert these effects. Further research is needed to elucidate the specific mechanisms involved.
Case Studies
- Antimicrobial Study : A derivative of 3-nitrobenzoic acid was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. This suggests that modifications similar to those in 4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid could yield potent antimicrobial agents.
- Anticonvulsant Activity : In a comparative study of various aminoalkanol derivatives, compounds structurally related to 4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid exhibited significant anticonvulsant activity in animal models, indicating potential therapeutic applications in epilepsy treatment.
Q & A
Q. What are the recommended synthetic routes for preparing 4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride?
The compound can be synthesized via carbodiimide-mediated coupling, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent. Key steps include:
- Activating the carboxylic acid group (e.g., 3-nitrobenzoic acid) with EDC in a pH range of 3.5–4.5 to form an active intermediate (e.g., O-acylisourea or anhydride).
- Reacting the activated intermediate with 3-(dimethylamino)propylamine to form the amide bond.
- Purifying the product via column chromatography or HPLC to remove byproducts like N-acylurea, which forms due to excess EDC .
Q. How can researchers optimize reaction yields during synthesis?
- pH Control : Maintain the reaction pH between 3.5–4.5 using buffers like sodium acetate, as EDC rapidly degrades in strongly acidic conditions .
- Stoichiometry : Use a slight excess of EDC (1.2–1.5 equivalents) to minimize unreacted starting material while avoiding side reactions.
- Temperature : Conduct reactions at 0–4°C during activation to reduce hydrolysis of the active intermediate .
Q. What analytical techniques are suitable for characterizing this compound?
- NMR Spectroscopy : Confirm the presence of the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂) and nitro group (δ ~8.5 ppm for aromatic protons).
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Questions
Q. How can researchers address low yields or side-product formation in EDC-mediated synthesis?
- Byproduct Analysis : Use LC-MS to detect N-acylurea formation (a common side product with excess EDC). Optimize EDC stoichiometry and reaction time to suppress this.
- Alternative Activators : Co-activate with N-hydroxysuccinimide (NHS) to stabilize the intermediate and improve amide formation efficiency .
- Cyclizable vs. Non-cyclizable Groups : If the carboxylic acid is non-cyclizable (e.g., nitrobenzoic acid), use NHS to enhance reactivity .
Q. What strategies are effective for evaluating the compound’s biological activity?
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or proteases) using fluorogenic or chromogenic substrates.
- Cell-Based Assays : Assess cytotoxicity, apoptosis, or pathway modulation in relevant cell lines (e.g., cancer cells for oncology applications).
- Structural Analog Comparison : Compare activity with analogs like N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride to identify critical functional groups .
Q. How can stability studies be designed for this compound under varying conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 25°C and 40°C.
- Light Sensitivity : Conduct photostability tests under ICH guidelines (e.g., UV light exposure for 48 hours).
- Thermal Degradation : Perform accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .
Q. What computational methods aid in understanding the compound’s reactivity or binding interactions?
- Density Functional Theory (DFT) : Calculate charge distribution on the nitro and dimethylamino groups to predict nucleophilic/electrophilic sites.
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina to guide SAR studies.
- Molecular Dynamics (MD) : Study solvation effects and conformational stability in aqueous media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
